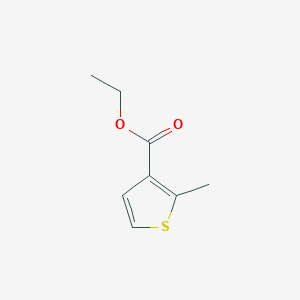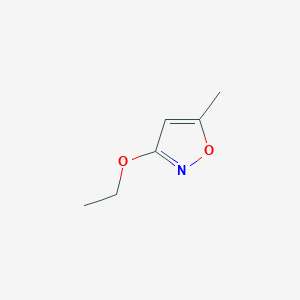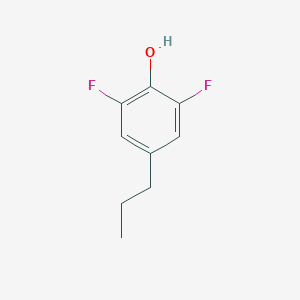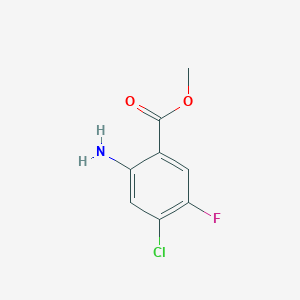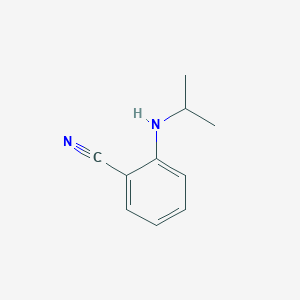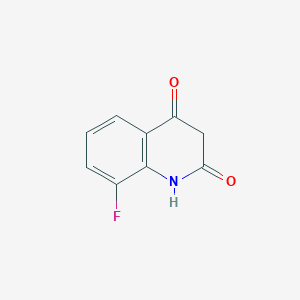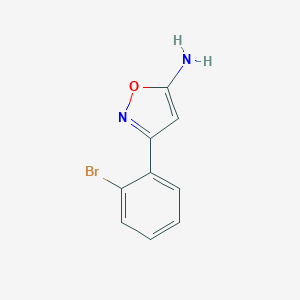
Piperidin-1-yl(piperidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, 2-(Aminomethyl)piperidine has a refractive index of 1.4854 and a density of 0.9406 g/mL at 25 °C .科学的研究の応用
Synthesis and Chemical Characterization
Piperidin-1-yl(piperidin-2-yl)methanone and its derivatives have been extensively studied for their synthesis and chemical properties. The synthesis of these compounds involves various chemical reactions, including amidation, Friedel-Crafts acylation, and hydration, providing reasonable overall yields. For example, the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride involved starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, resulting in a 62.4% yield (Zheng Rui, 2010). Structural and thermal analyses of these compounds reveal their stability under various conditions, demonstrating significant potential for further chemical and pharmacological applications.
Antimicrobial Activity
A notable application of piperidin-1-yl(piperidin-2-yl)methanone derivatives is their antimicrobial activity. New derivatives synthesized for this purpose have shown effectiveness against various bacterial and fungal strains. For instance, some compounds exhibited good antimicrobial activity, suggesting their potential as a basis for developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Anticancer and Antileukemic Activities
The anticancer and antileukemic potentials of piperidin-1-yl(piperidin-2-yl)methanone derivatives have been explored, revealing promising results. Specific compounds have demonstrated antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of these compounds in cancer treatment. Notably, certain derivatives inhibited the growth of leukemia cells at low concentrations, indicating their potency and efficacy as anticancer agents (K. Vinaya, et al., 2011).
Extraction of Uranium(VI) and Thorium(IV)
In the field of nuclear chemistry, piperidin-1-yl(piperidin-2-yl)methanone derivatives have been applied in the extraction of uranium(VI) and thorium(IV) from nitric acid solutions. This application demonstrates the versatility and utility of these compounds beyond biological activities, contributing to advancements in nuclear waste management and recovery processes (Lu Wei-dong, 2002).
Insecticidal Properties
Investigations into the insecticidal properties of piperidin-1-yl(piperidin-2-yl)methanone derivatives have identified compounds with significant activity against pests such as the armyworm. This research indicates the potential of these compounds in developing new, effective insecticides, contributing to agricultural protection and pest management strategies (Chengrong Ding, et al., 2019).
Safety And Hazards
将来の方向性
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives and the study of their properties is a promising direction for future research .
特性
IUPAC Name |
piperidin-1-yl(piperidin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZQVAPYHYSCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(piperidin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





